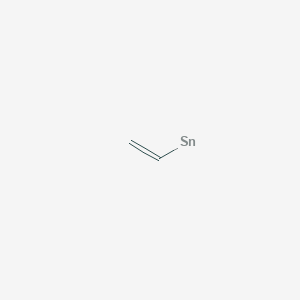
Vinyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinyltin compounds are organotin compounds that contain a vinyl group (CH=CH2) bonded to a tin atom. These compounds are of significant interest in organic synthesis and industrial applications due to their unique reactivity and versatility. One of the most well-known this compound compounds is vinyl tributyltin, which has the chemical formula Bu3SnCH=CH2 (Bu = butyl). This compound compounds are typically white, air-stable solids and are used as sources of vinyl anion equivalents in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Vinyltin compounds can be synthesized through several methods. One common method involves the reaction of vinylmagnesium bromide with tributyltin chloride. This reaction produces vinyl tributyltin as a product . Another method involves the hydrostannylation of acetylene with tributyltin hydride, which also yields this compound compounds . Additionally, acyltins can react with phosphorus ylides to afford this compound derivatives, providing an alternative methodology for their preparation .
Industrial Production Methods
In industrial settings, this compound compounds are often produced using large-scale versions of the laboratory methods mentioned above. The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production may also involve the use of specialized equipment to handle the reagents and control the reaction environment.
化学反应分析
Types of Reactions
Vinyltin compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form tin oxides and other oxidation products.
Reduction: These compounds can be reduced to form lower oxidation state tin compounds.
Substitution: this compound compounds can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Coupling Reactions: This compound compounds are commonly used in Stille coupling reactions, where they react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound compounds include palladium catalysts, vinylmagnesium bromide, and tributyltin chloride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound compounds depend on the specific reaction type. For example, Stille coupling reactions produce new carbon-carbon bonds, while oxidation reactions yield tin oxides and other oxidation products .
科学研究应用
Vinyltin compounds have a wide range of scientific research applications, including:
Biology: These compounds are studied for their potential biological activity and interactions with biological molecules.
Medicine: this compound compounds are investigated for their potential use in drug development and as therapeutic agents.
作用机制
The mechanism of action of vinyltin compounds involves their reactivity with various chemical species. In Stille coupling reactions, for example, the this compound compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The palladium catalyst facilitates the transfer of the vinyl group from the tin atom to the halide, resulting in the formation of the desired product .
相似化合物的比较
Vinyltin compounds can be compared with other organotin compounds, such as vinyl trimethyltin and vinyl triphenyltin. While all these compounds contain a vinyl group bonded to a tin atom, they differ in the nature of the other substituents attached to the tin. For example, vinyl trimethyltin has three methyl groups attached to the tin, while vinyl triphenyltin has three phenyl groups. These differences in substituents can affect the reactivity and applications of the compounds .
List of Similar Compounds
- Vinyl trimethyltin
- Vinyl triphenyltin
- Vinyl tributyltin
属性
CAS 编号 |
53593-61-6 |
|---|---|
分子式 |
C2H3Sn |
分子量 |
145.76 g/mol |
InChI |
InChI=1S/C2H3.Sn/c1-2;/h1H,2H2; |
InChI 键 |
UCZLBERYFYDXOM-UHFFFAOYSA-N |
规范 SMILES |
C=C[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![trans-[2-(4-Bromophenyl)cyclopropyl]methanol](/img/structure/B8441434.png)

![Ethyl 4-[[3-chloro-4-(trifluoromethyl)phenoxy]methyl]benzoate](/img/structure/B8441452.png)
![Thiazole, 4-[2-(2-bromoethoxy)phenyl]-2-(trifluoromethyl)-](/img/structure/B8441475.png)
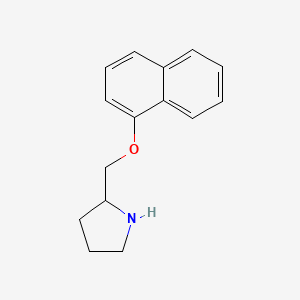
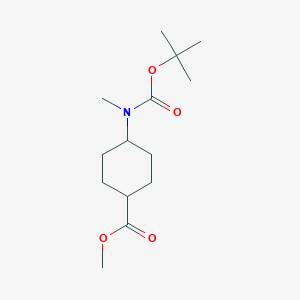
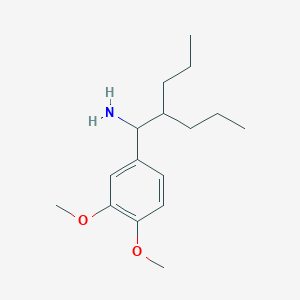
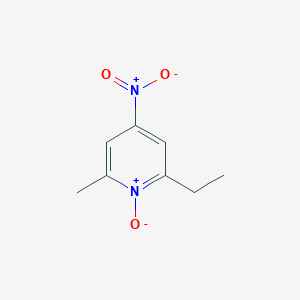
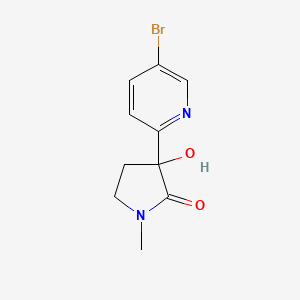
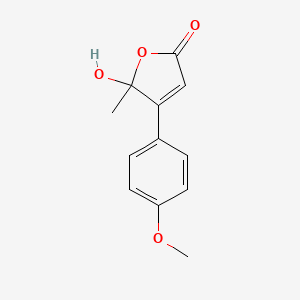

![N-[4-Bromo-2-(trifluoromethyl)phenyl]-N-(2,2,2-trifluoroethyl)glycine](/img/structure/B8441521.png)
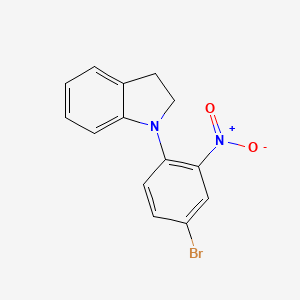
![8-isopropyl-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8441533.png)
